molecular formula C10H11Br B2464055 1-Allyl-2-(bromomethyl)benzene CAS No. 120906-16-3

1-Allyl-2-(bromomethyl)benzene

Cat. No.: B2464055
CAS No.: 120906-16-3
M. Wt: 211.102
InChI Key: NTCCVABHGLOWIT-UHFFFAOYSA-N
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Description

1-Allyl-2-(bromomethyl)benzene, also known as 2-Allylbromobenzene, 2-Allylphenyl bromide, 2-Bromo-1-allylbenzene, or o-Allylbromobenzene, is an organic compound. Its empirical formula is C9H9Br .


Synthesis Analysis

The synthesis of this compound could potentially involve a radical chain reaction . The reaction specifically causes the substitution of bromine with a hydrogen attached to a carbon adjacent to the double bond - the allylic position .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromomethyl group . The molecule has a molecular weight of 197.07 .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in annulation reactions with internal alkynes using a hydrazone–palladium catalyst system, yielding polysubstituted naphthalene derivatives .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature. It has a refractive index of 1.559 and a density of 1.311 g/mL at 25 °C .

Scientific Research Applications

  • Synthesis of CCR5 Antagonists :

    • Synthesis and Structural Characterization :1-Allyl-2-(bromomethyl)benzene plays a role in synthesizing novel non-peptide CCR5 antagonists, which are significant in HIV-1 prevention. This process involves a series of reactions including elimination, reduction, bromization, and further complex formation, exhibiting bioactivity against HIV-1 (Cheng De-ju, 2015).
  • Synthesis of Quaternary Allylammonium Salts :

    • Organic Synthesis and Agricultural Use :The compound is used in the synthesis of quaternary allylammonium salts, essential in various fields like organic synthesis, polymeric chemistry, and agriculture. This process is achieved through the treatment of 1-benzyl-2-(bromomethyl)aziridine and its analogs with iodomethane, producing these salts in good yields (D’hooghe, Van Brabandt, & Kimpe, 2003).
  • Synthesis of Organic and Polymeric Compounds :

    • Paired Diels–Alder Electro-Synthetic Reaction :this compound is involved in the electrochemical reduction in the paired green electro-synthesis. This method results in high yield, selectivity, purity, and low waste, creating compounds used in organic and polymeric chemistry (Habibi, Pakravan, & Nematollahi, 2014).
  • Organic Synthesis and Medicinal Chemistry :

    • Preparation and Characterization of Complexes :The compound is utilized in preparing and characterizing heterodinuclear Fe−Ni complexes with bridging alkoxysilyl ligands. Such complexes are valuable in organic synthesis and potentially in medicinal chemistry, showcasing the versatility of this compound (Braunstein, Clerc, & Morise, 2001).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2, indicating that it can cause harm if swallowed or if it comes into contact with the eyes . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Future research could explore the potential applications of 1-Allyl-2-(bromomethyl)benzene in organic synthesis, particularly in the production of polysubstituted naphthalene derivatives . Additionally, studies could investigate the use of different catalyst systems and reaction conditions to optimize the yield and selectivity of these reactions .

Biochemical Analysis

Biochemical Properties

It is known that allylbenzenes, the class of compounds to which 1-Allyl-2-(bromomethyl)benzene belongs, can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially involve enzymes, proteins, and other biomolecules, but specific interactions have not been reported.

Molecular Mechanism

It is known that allylbenzenes can undergo free radical bromination, a reaction that involves the formation of a radical intermediate . This suggests that this compound could interact with biomolecules through radical mechanisms, potentially leading to changes in gene expression or enzyme activity.

Properties

IUPAC Name

1-(bromomethyl)-2-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-2-5-9-6-3-4-7-10(9)8-11/h2-4,6-7H,1,5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCCVABHGLOWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120906-16-3
Record name 1-(bromomethyl)-2-(prop-2-en-1-yl)benzene
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